Fusicoccin
Overview
Description
Synthesis Analysis
The synthesis of fusicoccin involves complex organic reactions to assemble its tricyclic diterpene structure. Richter et al. (2011) reported the enantioselective synthesis of the C10-C20 fragment of fusicoccin A, highlighting key steps such as Cr-catalyzed allylic oxidation, diastereoselective addition, and asymmetric hydroboration, which are critical for constructing the cyclopentenyl core of fusicoccin (Richter, Hedberg, & Waldmann, 2011).
Molecular Structure Analysis
The molecular structure of fusicoccin is characterized by its tricyclic diterpene core, which is essential for its biological activity. Chen et al. (2016) detailed the structure and function of Fusicoccadiene Synthase, a key enzyme in the biosynthesis of fusicoccin A, providing insights into the enzymatic assembly of its tricyclic structure (Chen et al., 2016).
Chemical Reactions and Properties
Fusicoccin participates in several chemical reactions due to its active functional groups. The biosynthesis from acetate, as studied by Barrow et al. (1975), illustrates the incorporation of labelled atoms into fusicoccin, demonstrating its complex biosynthetic pathway involving direct cyclisation from precursors like geranylgeraniol pyrophosphate (Barrow, Jones, Pemberton, & Phillips, 1975).
Physical Properties Analysis
Investigations into the physical properties of fusicoccin, such as its solubility, melting point, and crystalline structure, are crucial for understanding its interaction with biological systems. Cerrini et al. (1979) provided detailed insights into the crystal and molecular structure of a cyclic isomer of fusicoccin deacetylaglycone, offering valuable information on its physical characteristics and intermolecular interactions (Cerrini, Fedeli, Gavuzzo, & Mazza, 1979).
Chemical Properties Analysis
The chemical properties of fusicoccin, including reactivity and stability, are influenced by its diterpene glucoside structure. Sengupta et al. (2020) explored the stabilization effects of fusicoccin on protein-protein interactions, specifically its ability to stabilize 14-3-3 protein interactions, which is indicative of its unique chemical properties that affect biological systems (Sengupta, Liriano, Miller, & Frederich, 2020).
Scientific Research Applications
Fusicoccanes and Plant Physiology
Fusicoccin, a member of the fusicoccanes class, has been extensively studied for its applications in plant physiology. Its ability to target the P-type H(+)-ATPase in plant cell plasma membranes, with the assistance of 14-3-3 proteins, makes it a valuable tool in understanding plant cell biology. Fusicoccanes, due to their interaction with 14-3-3 proteins, have broad implications in both plant and animal biology, as these proteins play a key role in cellular processes. Intriguingly, both lower and higher plants produce fusicoccanes, demonstrating their diverse biological activities (de Boer & de Vries-van Leeuwen, 2012).
Fusicoccin in Pharmacology
Fusicoccin's journey from a tool in plant physiology to a pharmacological agent in treating animal diseases highlights its versatility. Originally identified for its role in causing stomatal opening in plants, leading to leaf wilting, fusicoccin's ability to influence cellular processes involving 14-3-3 binding in both plants and animals has led to its use as a targeted drug. Its role in the irreversible stabilization of the complex between H+-ATPase and activatory 14-3-3 proteins has been a significant discovery in molecular studies (Camoni et al., 2018).
Fusicoccin and Platelet Aggregation
In human biology, fusicoccin has shown potential in affecting the platelet aggregation process. Its interaction with the adhesion receptor glycoprotein Ib-IX-V and the regulatory 14-3-3 proteins stimulates platelet adhesion and spreading. This discovery opens possibilities for therapeutic use of fusicoccin in genetic bleeding diseases and other medical conditions involving 14-3-3-target complexes (Camoni et al., 2011).
Fusicoccin in Cancer Research
Fusicoccin has emerged as a lead compound in cancer chemotherapy. Its role in inhibiting tumor cell growth and its specificity towards tumor cells, especially when combined with cytokines like interferon-alpha, highlight its potential in cancer treatment. This differential response between healthy and tumor cells suggests that fusicoccin-based treatments could be promising in oncology (de Vries-van Leeuwen et al., 2010).
Fusicoccin and Central Nervous System Repair
Fusicoccin-A has been identified as a potential drug for stimulating central nervous system repair. Its ability to enhance axon outgrowth and regeneration, by targeting the 14-3-3 adaptor proteins, presents a new avenue for developing treatments for central nervous system injuries (Kaplan & Fournier, 2017).
Biochemical Understanding and Synthesis
Research has also focused on the structural and functional understanding of fusicoccin, including the synthesis of its derivatives. Studies on fusicoccadiene synthase, the precursor of fusicoccin A, and the development of fluorescent probes based on fusicoccin for labeling proteins, have provided deeper insights into its biochemical properties and potential applications in various scientific fields (Chen et al., 2016; Takahashi et al., 2012).
Future Directions
Fusicoccin has been shown to influence cellular processes involving 14-3-3 binding to client proteins both in plants and animals . This discovery renewed interest in Fusicoccin and prompted more recent studies aimed to ascertain the ability of the toxin to influence the interaction between 14-3-3 proteins and their numerous client proteins in animals, involved in the regulation of basic cellular processes and in the etiology of different diseases, including cancer .
properties
IUPAC Name |
[(2S)-2-[(1E,3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O12/c1-10-35(6,7)45-17-26-30(41)33(46-21(5)38)31(42)34(47-26)48-32-28-24(18(2)15-44-20(4)37)13-27(39)36(28,8)14-25-22(16-43-9)11-12-23(25)19(3)29(32)40/h10,14,18-19,22-23,26-27,29-34,39-42H,1,11-13,15-17H2,2-9H3/b25-14-/t18-,19-,22-,23+,26-,27+,29-,30-,31-,32-,33+,34-,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTYBXCEQOANSX-WYKQKOHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]\2CC[C@@H](/C2=C/[C@]3([C@H](CC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(C)(C)C=C)O)OC(=O)C)O)[C@H](C)COC(=O)C)O)C)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fusicoccin | |
CAS RN |
20108-30-9 | |
Record name | Fusicoccin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20108-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fusicoccin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01780 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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